(2,4-Dichloro-butyl)cyclopentane
Description
(2,4-Dichloro-butyl)cyclopentane is a halogenated cyclopentane derivative characterized by a butyl side chain substituted with chlorine atoms at the 2 and 4 positions. This structure introduces steric and electronic effects that distinguish it from simpler cyclopentane derivatives. Cyclopentane derivatives are widely utilized in industrial applications, such as refrigerants and organic synthesis intermediates, due to their thermodynamic properties and chemical stability . The addition of chlorine atoms and alkyl chains typically enhances hydrophobicity and may influence reactivity, thermal stability, and environmental impact compared to unsubstituted analogs.
Properties
Molecular Formula |
C9H16Cl2 |
|---|---|
Molecular Weight |
195.13 g/mol |
IUPAC Name |
2,4-dichlorobutylcyclopentane |
InChI |
InChI=1S/C9H16Cl2/c10-6-5-9(11)7-8-3-1-2-4-8/h8-9H,1-7H2 |
InChI Key |
FRMBCNSLIGUVEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(CCCl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) Cyclopentane and Alkyl-Substituted Cyclopentanes
Unsubstituted cyclopentane is a volatile hydrocarbon with applications in organic Rankine cycles (ORCs) due to its favorable thermodynamic properties. In CO₂-based binary mixtures, cyclopentane improves thermal efficiency by 7.3 percentage points and exergetic efficiency by 17.3 percentage points compared to pure CO₂ . However, (2,4-Dichloro-butyl)cyclopentane’s chlorine substituents likely reduce flammability—a critical drawback of unsubstituted cyclopentane .
Dimethylcyclopentane derivatives (e.g., cis-1,3-dimethylcyclopentane) exhibit lower volatility and higher boiling points compared to cyclopentane, suggesting that alkylation increases molecular weight and intermolecular forces.
(b) Cyclohexane Derivatives
Cyclohexane, a six-membered ring analog, outperforms cyclopentane in ORC thermal efficiency (7.8 vs. 7.3 percentage points) and exergetic efficiency (18.3 vs. 17.3 percentage points) . However, cyclohexane’s larger ring size may reduce steric compatibility in pharmaceutical applications. For example, cyclopentane rings in benzimidazole-based FabI inhibitors (compounds 6–11) show comparable or superior enzyme inhibitory activity (IC₅₀: 10–70 nM) to cyclohexane derivatives, highlighting the importance of ring size in molecular interactions .
(c) Halogenated Cyclopentanes
Chlorine substitution enhances bioactivity and stability in many compounds. For instance, dichloro-substituted benzimidazoles (compounds 6–11) demonstrate potent FabI inhibition (IC₅₀: 10–70 nM), outperforming non-halogenated analogs . Similarly, this compound’s chlorine atoms may improve binding affinity in pharmaceutical contexts or reduce flammability in industrial applications. However, chlorinated compounds often exhibit higher environmental persistence and toxicity compared to non-halogenated alternatives .
Thermodynamic and Environmental Properties
A comparative analysis of key properties is summarized below:
*Data inferred from halogenated analogs.
Pharmaceutical Relevance
Cyclopentane rings with hydrophobic substituents (e.g., cyclopentane in compounds 6–7) enhance enzyme inhibition by optimizing steric and hydrophobic interactions . The dichloro-butyl group in this compound could similarly improve pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to smaller substituents like tetrahydrofuran . However, excessive hydrophobicity may reduce solubility, necessitating formulation adjustments.
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